molecular formula C7H5F3O2 B2393072 3-[1-(Trifluoromethyl)cyclopropyl]prop-2-ynoic acid CAS No. 2260930-80-9

3-[1-(Trifluoromethyl)cyclopropyl]prop-2-ynoic acid

Cat. No. B2393072
CAS RN: 2260930-80-9
M. Wt: 178.11
InChI Key: XFPTYKJUCJFWEE-UHFFFAOYSA-N
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Description

3-[1-(Trifluoromethyl)cyclopropyl]prop-2-ynoic acid is a chemical compound with the molecular formula C7H5F3O2 . It is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular structure of this compound consists of a cyclopropyl group attached to a trifluoromethyl group, and a prop-2-ynoic acid group . The average mass of the molecule is 178.109 Da .

Mechanism of Action

The mechanism of action of 3-[1-(Trifluoromethyl)cyclopropyl]prop-2-ynoic acid is not fully understood. However, it is believed that this compound acts as an inhibitor of the enzyme aminooxyacetic acid (AOAA), which is involved in the metabolism of the amino acid glycine. By inhibiting AOAA, this compound may increase the levels of glycine in the body, which may have therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to increase the levels of glycine in the brain and spinal cord, which may have neuroprotective effects. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Additionally, this compound has been shown to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-[1-(Trifluoromethyl)cyclopropyl]prop-2-ynoic acid in lab experiments is its versatility. It can be used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. This compound is also a stable compound, which makes it easy to handle and store. However, one limitation of using this compound in lab experiments is its high cost. This compound is a relatively expensive compound, which may limit its use in certain research studies.

Future Directions

There are several future directions for the research of 3-[1-(Trifluoromethyl)cyclopropyl]prop-2-ynoic acid. One potential future direction is the investigation of this compound as a therapeutic agent in the treatment of neurodegenerative disorders, such as Alzheimer's disease. Another potential future direction is the development of new synthesis methods for this compound that are more cost-effective. Additionally, the investigation of the mechanism of action of this compound and its effects on various biological processes is an area of research that requires further exploration.

Synthesis Methods

The synthesis of 3-[1-(Trifluoromethyl)cyclopropyl]prop-2-ynoic acid involves the reaction of cyclopropylacetylene with trifluoroacetic acid in the presence of a palladium catalyst. The reaction proceeds through a palladium-catalyzed carbonylation process, which results in the formation of this compound. This synthesis method is efficient and yields high purity this compound.

Scientific Research Applications

3-[1-(Trifluoromethyl)cyclopropyl]prop-2-ynoic acid has been used in various scientific research studies due to its unique properties. It has been studied for its potential as a therapeutic agent in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. This compound has also been used as a tool in biochemical and physiological studies to investigate the role of propargylglycine derivatives in various biological processes.

properties

IUPAC Name

3-[1-(trifluoromethyl)cyclopropyl]prop-2-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3O2/c8-7(9,10)6(3-4-6)2-1-5(11)12/h3-4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFPTYKJUCJFWEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#CC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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